molecular formula C11H12N4O2 B14332709 Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate CAS No. 102877-88-3

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate

Cat. No.: B14332709
CAS No.: 102877-88-3
M. Wt: 232.24 g/mol
InChI Key: NHPKWEBCFHGWPV-UHFFFAOYSA-N
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Description

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group attached to the tetrazole ring, which is further substituted with a phenyl group. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 1-phenyl-1H-tetrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate stands out due to its unique combination of the ethyl ester and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .

Properties

CAS No.

102877-88-3

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)acetate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

NHPKWEBCFHGWPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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